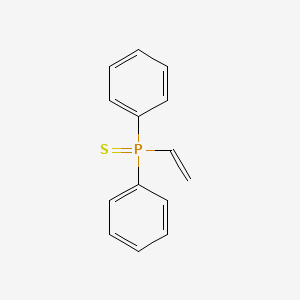
Diphenyl(vinyl)phosphine sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(vinyl)phosphine sulfide is an organophosphorus compound with the molecular formula C14H13PS It is characterized by the presence of a phosphine sulfide group attached to a vinyl group and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(vinyl)phosphine sulfide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with vinyl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of organometallic reagents to facilitate the formation of the phosphine sulfide bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(vinyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenyl(vinyl)phosphine oxide.
Reduction: Reduction reactions can convert the phosphine sulfide to the corresponding phosphine.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include diphenyl(vinyl)phosphine oxide, diphenyl(vinyl)phosphine, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl(vinyl)phosphine sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of diphenyl(vinyl)phosphine sulfide involves its interaction with molecular targets through its phosphine sulfide group. This group can form stable complexes with transition metals, facilitating various catalytic processes. The vinyl group also allows for further functionalization, enhancing its versatility in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenyl(vinyl)phosphine sulfide include:
- Diphenylphosphine oxide
- Diphenylphosphine
- Vinylphosphine sulfide
Uniqueness
What sets this compound apart is its combination of a phosphine sulfide group with a vinyl group, providing unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
21776-15-8 |
|---|---|
Molecular Formula |
C14H13PS |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethenyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H13PS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 |
InChI Key |
YMLFJHWXBRPAPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















